molecular formula C9H9ClN2O3 B6258681 methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate CAS No. 1346172-80-2

methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate

Cat. No.: B6258681
CAS No.: 1346172-80-2
M. Wt: 228.6
InChI Key:
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Description

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-ol with cyclopropanecarboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(6-chloropyrazin-2-yloxy)cyclopropanecarboxylate: This compound has a similar structure but may exhibit different chemical and biological properties.

    Methyl 6-chloropyridine-2-carboxylate: Another structurally related compound with distinct applications and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique physical and chemical properties, making it valuable for various scientific research applications.

Properties

CAS No.

1346172-80-2

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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